molecular formula C13H10N2O6S B226889 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B226889
M. Wt: 322.3 g/mol
InChI Key: PWLOWAYWELMUIJ-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with thiazolidine-2,4-dione under specific conditions . The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The thiazolidine ring can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .

Properties

Molecular Formula

C13H10N2O6S

Molecular Weight

322.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H10N2O6S/c1-7(12(17)18)14-11(16)10(22-13(14)19)6-8-3-2-4-9(5-8)15(20)21/h2-7H,1H3,(H,17,18)/b10-6-

InChI Key

PWLOWAYWELMUIJ-POHAHGRESA-N

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=O

SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O

Origin of Product

United States

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